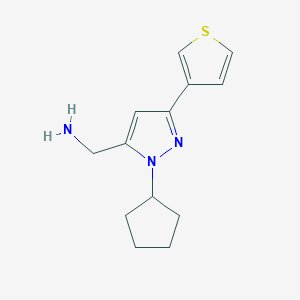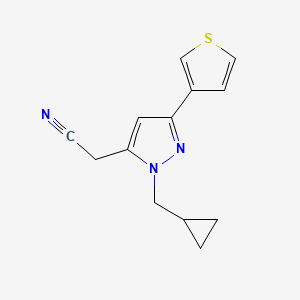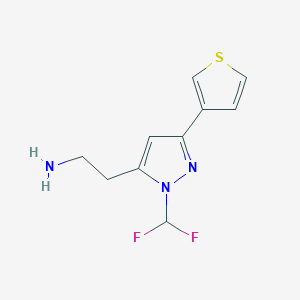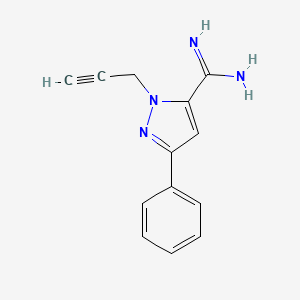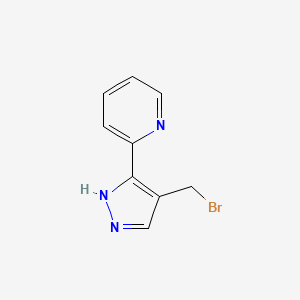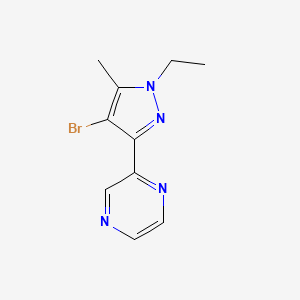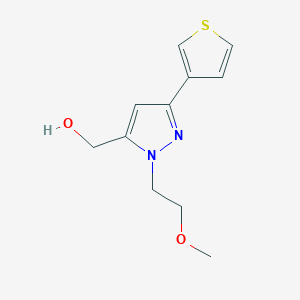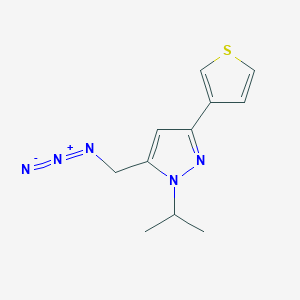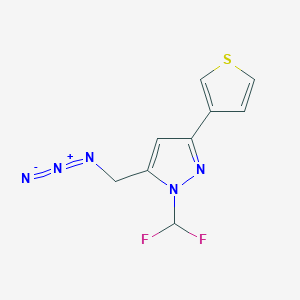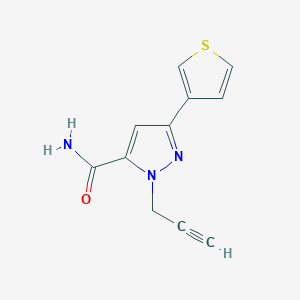
4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine
Übersicht
Beschreibung
“4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C, which afforded 2-substituted pyridines .Chemical Reactions Analysis
Aziridines, three-membered nitrogen-containing cyclic molecules, are important synthetic targets. Their substantial ring strain and resultant proclivity towards ring-opening reactions make them versatile precursors of diverse amine products . An electrochemical method involving a dicationic intermediate enables the coupling of alkenes and amines .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
The synthesis and evaluation of tetrasubstituted pyrazolopyridines, closely related to the chemical structure of interest, have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, a study by Razmienė et al. (2021) explored the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, showing potent antiproliferative effects and the induction of cell death in cancer cell lines, suggesting the compound's potential in cancer research and therapy Razmienė et al., 2021.
Synthesis Methodologies
The convenience of synthesizing pyrazolopyridine derivatives and their potential in generating novel compounds with significant biological activity has been highlighted. Aly et al. (2004) described the synthesis of novel pyrazolinone and pyrazole derivatives, presenting a pathway that could be applicable to the synthesis of the compound Aly et al., 2004.
Photophysical Properties
The exploration of photophysical properties in pyrazolopyridine derivatives indicates the potential for applications in material science, such as pH indicators and luminescent materials. Vetokhina et al. (2012) studied the photoinduced tautomerization in pyrazolopyridines, showing unique luminescence properties that could be leveraged in designing fluorescent materials Vetokhina et al., 2012.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(2-azidoethyl)pyrazol-4-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6/c11-15-13-5-6-16-8-10(7-14-16)9-1-3-12-4-2-9/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYQEAUKHUGYCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CN(N=C2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-azidoethyl)-1H-pyrazol-4-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



